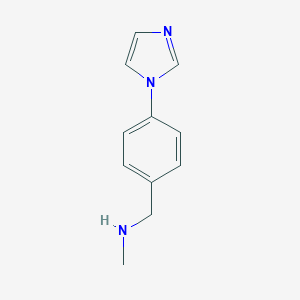

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves condensation reactions, utilizing halophenyl compounds as starting materials. A study by Skrzypiec et al. (2012) discussed the crystal structures of imidazole-4-imines, derivatives closely related to our compound of interest, highlighting the role of halophenyl precursors in their synthesis (Skrzypiec et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, is characterized by the presence of an imidazole ring, which significantly influences the compound's physical and chemical properties. Studies have shown that these structures can form weak specific intermolecular interactions, such as hydrogen bonds and π–π interactions, which play a crucial role in their crystalline packing and stability (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including condensation with aldehydes and ammonium chloride, as demonstrated by Visagaperumal et al. (2010), who synthesized various derivatives and evaluated their antimicrobial properties (Visagaperumal et al., 2010). These reactions are crucial for modifying the compound to achieve desired physical and chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure of imidazole derivatives. The studies by Skrzypiec et al. (2012) and others provide insights into the crystalline structure and intermolecular interactions that define these properties (Skrzypiec et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are significant for understanding the compound's behavior in chemical reactions and potential applications. The synthesis and reactions outlined by Visagaperumal et al. (2010) highlight the reactivity of imidazole derivatives towards different substituted aldehydes and their variable antimicrobial activity, demonstrating the compound's chemical versatility (Visagaperumal et al., 2010).

Applications De Recherche Scientifique

Medicinal Chemistry

1-phenyl-1H-imidazole derivatives have a variety of applications in the medicinal chemistry field . They are used in anticancer and anti-inflammatory medications and as antiviral agents . The synthesis of these compounds often involves treating a suitable aromatic compound with imidazole in an aprotic solvent with the addition of a base and a copper(I) catalyst .

Agriculture

These compounds are also used in agriculture as fungicides, herbicides, and plant-growth regulators . The synthesis process is similar to that used in medicinal chemistry .

Antifungal and Antibacterial Activity

4-(1H-Imidazol-1-yl)benzaldehyde, a derivative of 1-phenyl-1H-imidazole, is a common reagent in the synthesis of various targets with antifungal and antibacterial activity . It can be used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antifungal, antioxidant, and antileishmanial activities .

Catalysis

Some 1-phenyl-1H-imidazole derivatives have been found to work as catalysts in the catalytic epoxidation of olefins . These compounds can be synthesized by allowing imidazole and a suitable aromatic compound to react in acetonitrile in the presence of a base and a copper(II) catalyst .

Anticandidal Activity

New 1-phenyl-1H-imidazole derivatives have been synthesized to evaluate their antifungal activity . These compounds have shown potent activity against various Candida strains . The most active derivatives have been found to inhibit ergosterol biosynthesis, a crucial process for fungal cell membrane formation .

Estrogenicity Evaluation

4-(Imidazol-1-yl)phenol, another derivative of 1-phenyl-1H-imidazole, has been used in the evaluation of estrogenicity of phenolic xenoestrogens . This is done using a Saccharomyces cerevisiae-based Lac-Z reporter assay .

Inhibitor of Nitric-Oxide Synthase

1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Anti-HIV Activities

The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .

Inhibitor of Nitric-Oxide Synthase

1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Anti-HIV Activities

The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .

Safety And Hazards

The safety data sheet for a similar compound, Tris[4-(1H-imidazol-1-yl)phenyl]amine, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Orientations Futures

While the specific future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine” are not mentioned in the sources, there is a general interest in the development of novel drugs that contain heterocyclic nuclei due to their high chemotherapeutic values . Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Propriétés

IUPAC Name |

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBQMZVUZDSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428126 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine | |

CAS RN |

179873-45-1 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)

![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)